Trichloro-pi-cyclopentadianyltitanium

Catalog No.
S1503368
CAS No.
1270-98-0
M.F
C5H5Cl3Ti
M. Wt
219.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloro-pi-cyclopentadianyltitanium

CAS Number

1270-98-0

Product Name

Trichloro-pi-cyclopentadianyltitanium

IUPAC Name

cyclopenta-1,3-diene;titanium(4+);trichloride

Molecular Formula

C5H5Cl3Ti

Molecular Weight

219.31 g/mol

InChI

InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3

InChI Key

QOXHZZQZTIGPEV-UHFFFAOYSA-K

SMILES

[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Ti](Cl)Cl

Canonical SMILES

[CH-]1C=CC=C1.[Cl-].[Cl-].[Cl-].[Ti+4]

(C5H5)2TiCl2 + TiCl4 → 2 (C5H5)TiCl3

This reaction is a type of metathesis reaction, where two different elements or groups exchange partners. In this case, one chlorine atom from each TiCl4 molecule replaces a cyclopentadienyl (C5H5) group from the Ti(C5H5)2Cl2 molecule, resulting in the formation of two (C5H5)TiCl3 molecules.

Applications in Catalysis

Trichloro(cyclopentadienyl)titanium serves as a precursor for various homogeneous catalysts used in organic synthesis. These catalysts are typically activated through the addition of a Lewis acid, which accepts an electron pair from the titanium atom, making it more electrophilic and reactive.

One prominent application of these catalysts is in the Ziegler-Natta polymerization of alkenes. This process allows for the controlled production of polyolefins, which are essential building blocks for various plastics and other materials.

Another area of exploration involves the use of trichloro(cyclopentadienyl)titanium catalysts in the hydroamination of alkenes. This reaction involves the addition of an amine group (NH2) across a double bond (C=C) in an alkene molecule, creating valuable building blocks for pharmaceuticals and other fine chemicals.

Research in Coordination Chemistry

Trichloro(cyclopentadienyl)titanium serves as a versatile platform for studying various aspects of coordination chemistry. Its well-defined structure, with the cyclopentadienyl ring acting as a five-membered chelating ligand, allows researchers to explore the bonding interactions between the metal center and different types of ligands.

One research area involves the substitution of chlorine atoms in the molecule with other functional groups, such as alkoxides or amines. This allows for the fine-tuning of the electronic and steric properties of the catalyst, enabling the investigation of how these changes affect its reactivity and selectivity in different reactions.

Trichloro-pi-cyclopentadienyl-titanium, also known as cyclopentadienyl titanium(IV) trichloride, is an organometallic compound with the formula C5H5TiCl3\text{C}_5\text{H}_5\text{TiCl}_3. This compound appears as a moisture-sensitive orange solid and is notable for its unique coordination chemistry and reactivity patterns. The compound consists of a cyclopentadienyl ligand coordinated to a titanium center that is bonded to three chlorine atoms. Its structure allows for diverse interactions with various substrates, making it valuable in synthetic and catalytic applications .

Hazards:

  • Corrosive: CpTiCl3 reacts with water to release hydrochloric acid, which is corrosive to skin, eyes, and respiratory system [].
  • Air-Sensitive: Reacts with moisture in air to decompose, releasing volatile HCl fumes.
  • Toxic: Limited data available on specific toxicity, but it is recommended to handle with appropriate personal protective equipment (PPE) [].

Safety Precautions:

  • Handle CpTiCl3 under an inert atmosphere using a glovebox.
  • Wear appropriate PPE, including gloves, safety glasses, and a respirator.
  • Work in a well-ventilated fume hood.
  • Store the compound in a sealed container under inert atmosphere.
  • Properly dispose of waste according to local regulations.
, particularly those involving Lewis bases. It can undergo reactions with amines, phosphines, and other organoalkali compounds to form stable complexes. These interactions often lead to the displacement of chloride ions and the formation of new coordination compounds. For instance, when reacted with Lewis bases, it can form adducts that are useful in further synthetic applications .

Trichloro-pi-cyclopentadienyl-titanium can be synthesized through several methods:

  • Direct Synthesis: The compound can be prepared by reacting titanium tetrachloride with cyclopentadiene in an inert atmosphere.
  • Complex Formation: It can also be synthesized by reacting cyclopentadienyl lithium with titanium tetrachloride, leading to the formation of the desired organometallic complex.
  • Coordination Chemistry: The synthesis of ionic complexes involving this compound has been explored using various donor ligands, expanding its coordination chemistry and potential applications .

Trichloro-pi-cyclopentadienyl-titanium is primarily utilized as a catalyst in various organic reactions:

  • Polymerization Reactions: It serves as a catalyst in the polymerization of olefins.
  • Cross-Coupling Reactions: The compound is employed in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Synthesis of Organometallic Complexes: Its ability to form stable complexes makes it useful in synthesizing other organometallic compounds for research and industrial applications .

Studies on the interactions of trichloro-pi-cyclopentadienyl-titanium with different ligands have shown that it can form various coordination complexes. These interactions often result in changes to the electronic properties and reactivity of the titanium center. The nature of the ligand significantly influences the stability and reactivity of the resulting complexes, making these studies crucial for understanding its potential applications in catalysis and materials science .

Trichloro-pi-cyclopentadienyl-titanium shares similarities with other organometallic compounds but stands out due to its unique properties:

Compound NameFormulaUnique Features
Cyclopentadienyl Titanium(IV) TrichlorideC5H5TiCl3\text{C}_5\text{H}_5\text{TiCl}_3Moisture-sensitive orange solid; versatile catalyst
Methylcyclopentadienyl Titanium(IV) DichlorideC6H7TiCl2\text{C}_6\text{H}_7\text{TiCl}_2Contains methyl group; used in different catalytic processes
Phenylcyclopentadienyl Titanium(IV) TrichlorideC6H5C5H4TiCl3\text{C}_6\text{H}_5\text{C}_5\text{H}_4\text{TiCl}_3Incorporates phenyl group; alters electronic properties
Indenyl Titanium(IV) TrichlorideC9H7TiCl3\text{C}_9\text{H}_7\text{TiCl}_3Features an indenyl ligand; different reactivity profile

The uniqueness of trichloro-pi-cyclopentadienyl-titanium lies in its specific ligand environment and the resulting catalytic properties that differentiate it from similar compounds. Each compound exhibits distinct reactivity patterns based on its ligand structure and coordination environment, impacting their applications in synthetic chemistry .

Hydrogen Bond Acceptor Count

4

Exact Mass

217.893624 g/mol

Monoisotopic Mass

217.893624 g/mol

Heavy Atom Count

9

UNII

BPJ2QGJ6ZF

Wikipedia

(Cyclopentadienyl)titanium_trichloride

Dates

Modify: 2023-08-15

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